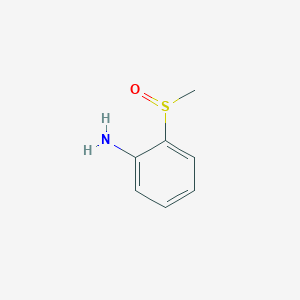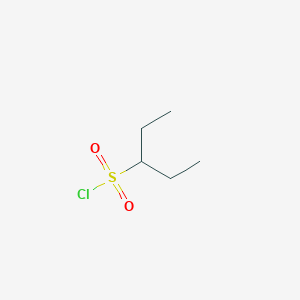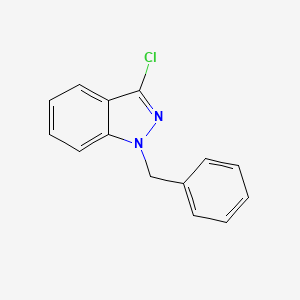
5-Azidoisoquinoline
Übersicht
Beschreibung
5-Azidoisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes. The azido group (-N₃) attached to the isoquinoline ring imparts unique chemical properties to this compound, making it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azidoisoquinoline typically involves the azidation of isoquinolin-5-ylamine. One common method includes the reaction of isoquinolin-5-ylamine with sulfuric acid and water at 0°C, followed by the addition of sodium azide at room temperature . This method provides a straightforward approach to obtaining this compound with high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and ensuring safety protocols are in place due to the potentially hazardous nature of azides.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Azidoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide, sulfuric acid, and water are commonly used for azidation.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for reduction.
Cycloaddition: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Major Products:
Substitution: Various substituted isoquinolines.
Reduction: Isoquinolin-5-ylamine.
Cycloaddition: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Azidoisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in bioconjugation techniques, such as click chemistry, to label biomolecules.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of triazole-containing drugs.
Industry: Its unique reactivity makes it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Azidoisoquinoline is primarily related to its ability to undergo cycloaddition reactions, forming stable triazole rings. These reactions are facilitated by the azido group, which acts as a reactive site for nucleophilic attack. The molecular targets and pathways involved depend on the specific application, such as drug development or material synthesis.
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: The parent compound, lacking the azido group.
5-Aminoisoquinoline: A derivative with an amino group instead of an azido group.
Quinoline: A structural isomer of isoquinoline with similar chemical properties.
Uniqueness: 5-Azidoisoquinoline is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific chemical transformations not possible with other isoquinoline derivatives. This makes it particularly valuable in applications requiring selective modification of molecules.
Eigenschaften
IUPAC Name |
5-azidoisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-13-12-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSWHVLSSSEOSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide](/img/structure/B3370470.png)



![2-Methoxybenzo[c]phenanthrene](/img/structure/B3370503.png)









